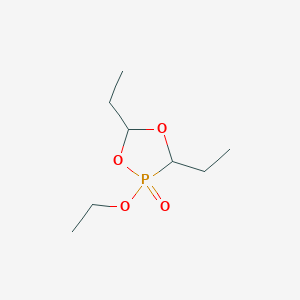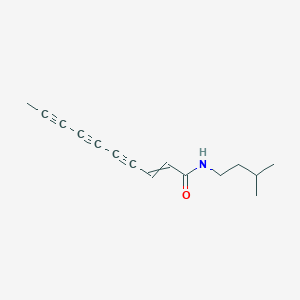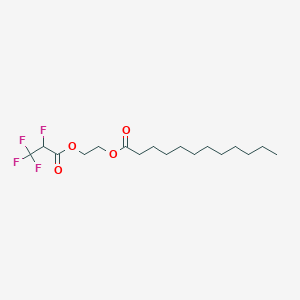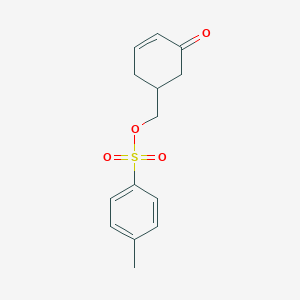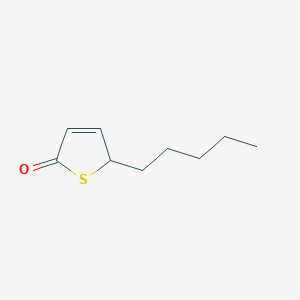![molecular formula C12H27BN2OSi B14318372 2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one CAS No. 105551-54-0](/img/structure/B14318372.png)
2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one is a unique organoboron compound that has garnered interest in various fields of chemistry due to its distinctive structure and reactivity. This compound features a boron atom bonded to two dimethylamino groups and a triethylsilyl group, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one typically involves the reaction of tris(dimethylamino)borane with triethylsilylacetylene under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: It can be reduced to form boron-hydrogen bonds.
Substitution: The dimethylamino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions.
Major Products Formed
Oxidation: Boronic acids and boronates.
Reduction: Boranes.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism by which 2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating the formation of new bonds. The triethylsilyl group provides steric protection, enhancing the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pinacolato)diboron: Another organoboron compound used in organic synthesis.
Tetrakis(dimethylamino)diboron: Known for its use in the synthesis of boronic esters.
Bromobis(dimethylamino)borane: Utilized in various boron-related reactions.
Uniqueness
2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one is unique due to the presence of both dimethylamino and triethylsilyl groups, which confer distinct reactivity and stability. This combination allows for versatile applications in synthesis and research, distinguishing it from other organoboron compounds.
Propriétés
Numéro CAS |
105551-54-0 |
|---|---|
Formule moléculaire |
C12H27BN2OSi |
Poids moléculaire |
254.25 g/mol |
InChI |
InChI=1S/C12H27BN2OSi/c1-8-17(9-2,10-3)12(11-16)13(14(4)5)15(6)7/h8-10H2,1-7H3 |
Clé InChI |
PWCGYYXKWLQJMJ-UHFFFAOYSA-N |
SMILES canonique |
B(C(=C=O)[Si](CC)(CC)CC)(N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14318293.png)

![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)

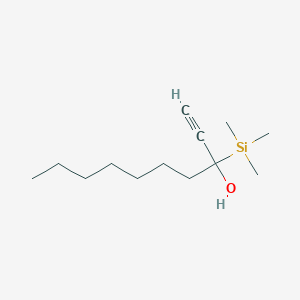
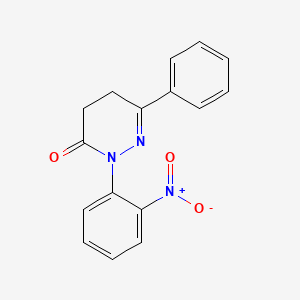

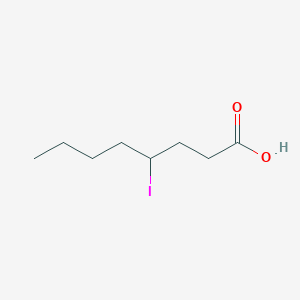
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)
